Boc-D-leu-osu

概要

説明

Boc-D-Leu-OSu is an amino acid-containing building block. It has been used in the synthesis of peptide gastrin antagonists, as well as analogs of the peptide antibiotic gramicidin S.

作用機序

Target of Action

Boc-D-leu-osu, also known as N-tert-butyloxycarbonyl-D-leucine, is primarily used as a protective group for amino functions in the synthesis of multifunctional targets . It plays a pivotal role in the protection of primary amines, which are unique because they can accommodate two such groups .

Mode of Action

The mode of action of this compound involves its conversion to tert-butyl carbamate, a process that is generally the first option when there is a need to protect an amino function . This is due to the attractive properties of the resulting so-called Boc-derivative . The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

Biochemical Pathways

this compound affects the biochemical pathways related to the synthesis of peptides. It is used in the field of peptide synthesis for temporary protection of the α-amino group . It continues to play an important role in this context in parallel with the Fmoc-group (Fmoc = 9-fluorenylmethyloxycarbonyl) .

Result of Action

The result of this compound’s action is the protection of amino functions in the synthesis of multifunctional targets, facilitating the creation of complex peptides . This protection is temporary and can be removed under certain conditions, allowing for further reactions to occur at the protected site .

Action Environment

The action of this compound is influenced by the environmental conditions of the reaction. For instance, Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . Therefore, the pH and temperature of the reaction environment can significantly influence the action, efficacy, and stability of this compound.

生化学分析

Biochemical Properties

Boc-D-leu-osu interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is used for the quantitative determination of D- and L-amino acids . The compound’s role in these reactions is primarily due to its structure, which allows it to participate in the formation of peptide bonds .

Cellular Effects

It is known that the compound plays a role in peptide synthesis, which is a crucial process in cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with other biomolecules. During peptide bond formation, the compound can generate a racemizable intermediate, leading to α-C racemic products .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under certain conditions .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis

Subcellular Localization

Given its role in peptide synthesis, it is likely that the compound is localized in areas of the cell where protein synthesis occurs .

生物活性

Boc-D-leu-osu, or N-[(1,1-dimethylethoxy)carbonyl]-D-leucine, 2,5-dioxo-1-pyrrolidinyl ester, is a synthetic compound primarily used as a building block in peptide synthesis. This article explores its biological activity, applications in peptide chemistry, and related research findings.

Chemical Structure and Properties

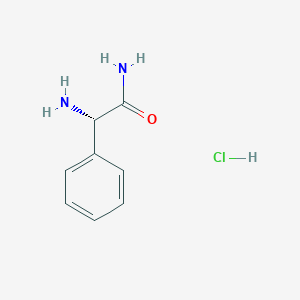

This compound features a tert-butyloxycarbonyl (Boc) protecting group at the amino terminus and an N-hydroxysuccinimide (NHS) ester at the carboxyl terminus. The molecular formula is C₁₅H₁₉N₃O₄, with a molecular weight of approximately 328.4 g/mol. The Boc group protects the amino group during synthesis, while the NHS ester enhances the reactivity of the carboxyl group, facilitating efficient coupling with amines to form peptide bonds .

Biological Activity Overview

While this compound itself does not exhibit significant biological activity directly, it serves as a crucial intermediate in synthesizing peptides that can possess various biological functions. The D-leucine residue incorporated into peptides can influence protein synthesis and cellular signaling pathways. Peptides synthesized from this compound have been studied for their potential roles in:

- Antimicrobial effects : Some peptides containing D-leucine exhibit antimicrobial properties.

- Enzyme inhibition : These peptides can inhibit specific enzymes, potentially leading to therapeutic applications.

- Receptor binding : D-leucine-containing peptides may interact with receptors, influencing physiological responses .

Synthesis and Applications

The synthesis of this compound typically involves several key steps in solid-phase peptide synthesis (SPPS). The efficiency of this compound in forming stable peptide bonds makes it valuable for constructing peptides with therapeutic applications. It is also utilized in producing peptidomimetics and other bioactive compounds .

Table 1: Comparison of Peptide Synthesis Yields Using this compound

| Peptide Sequence | Yield (%) | Methodology Used |

|---|---|---|

| Boc-Leu-Ala-OMe | 90% | SPPS |

| Boc-Leu-Gly-Phe-OBn | 94% | Liquid-assisted ball milling |

| Boc-Tyr(Bn)-Gly-Gly-Phe-Leu-OBn | 88% | Traditional SPPS |

Case Studies and Research Findings

Research has shown that peptides synthesized using this compound can exhibit various biological activities. For instance:

- Peptide Gastrin Antagonists : Studies have synthesized gastrin antagonists using this compound as a building block. These antagonists have shown promise in modulating gastric functions .

- Antimicrobial Peptides : Research indicates that certain peptides containing D-leucine have demonstrated antimicrobial properties against various pathogens. This suggests potential therapeutic applications in treating infections.

- Enzyme Inhibition Studies : Peptides derived from this compound have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways, highlighting their potential role in drug design .

科学的研究の応用

Peptide Synthesis

One of the primary applications of Boc-D-leu-osu is in the synthesis of peptides. The N-hydroxysuccinimide moiety enhances the reactivity towards amines, allowing for efficient formation of amide bonds. This property is particularly useful when synthesizing peptides with specific sequences.

Reaction Mechanism

The mechanism involves the nucleophilic attack of an amine on the carbonyl carbon of the N-hydroxysuccinimide ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a by-product. This reaction can be represented as follows:where R-NH₂ represents any amine used in peptide synthesis.

Applications in Biological Research

This compound has been employed in various biological studies due to its ability to facilitate the synthesis of biologically active peptides.

Recent studies have focused on environmentally friendly methods for synthesizing peptides using this compound. Techniques such as liquid-assisted ball milling have been explored to reduce solvent usage and improve reaction efficiency without compromising yield or purity .

Green Chemistry Approach

The use of green solvents and minimizing hazardous by-products are critical in modern synthetic chemistry. The following table summarizes the environmental impact scores (Ecoscale) for traditional versus green synthesis methods involving this compound:

| Method | Ecoscale Score |

|---|---|

| Traditional method (DMF, Et3N) | 58 |

| Green method (EtOAc, NaHCO3) | 84 |

化学反応の分析

Substitution Reactions: Amide Bond Formation

Boc-D-Leu-OSu primarily participates in nucleophilic substitution reactions, enabling the formation of amide bonds with amino acids or peptides. The activated NHS ester reacts with free amine groups under mild conditions, making it a key reagent in solid-phase peptide synthesis (SPPS).

Key Examples:

- Coupling with H-Leu-OAll.HOTos :

This compound reacts with H-Leu-OAll.HOTos in dry DMF to form Boc-D-Leu-Leu-OAll. The reaction is optimized at room temperature, yielding 90% product after extraction with ethyl acetate/MTBE and purification . - Synthesis of Boc-Leu-Gly-OH :

Reaction with H-Gly-OH in a dioxane-water system using NaHCO₃ as a base achieves 75.7% yield. Ethyl acetate extraction and recrystallization are used for purification .

Reaction Conditions:

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H-Leu-OAll.HOTos | Dry DMF, room temperature | Boc-D-Leu-Leu-OAll | 90% | |

| H-Gly-OH | Dioxane/water, NaHCO₃, 0°C → RT | Boc-Leu-Gly-OH | 75.7% |

Hydrolysis Reactions

Hydrolysis of this compound occurs in aqueous environments, producing Boc-D-Leu-OH and N-hydroxysuccinimide (HOSu). This reaction is typically undesired but can be leveraged for purification or controlled deprotection.

Deprotection Reactions

The Boc group is removed under acidic conditions to regenerate the free amine, essential for sequential peptide elongation.

Methods:

- Gaseous HCl :

Direct exposure to HCl gas quantitatively converts Boc-dipeptides to hydrochloride salts without solvents . - Formic Acid :

Treatment with cold formic acid followed by ion-exchange resin purification achieves >90% deprotection efficiency .

Mechanistic Insights

- Nucleophilic Attack : The NHS ester's carbonyl carbon is attacked by the amine nucleophile, forming a tetrahedral intermediate that collapses to release HOSu and generate the amide bond .

- Steric Effects : The D-leucine configuration influences reaction kinetics, with slower coupling observed compared to L-isomers due to stereochemical constraints .

Stability and Reactivity Trends

- Solubility : Highly soluble in DMF, DCM, and dioxane but insoluble in water .

- Temperature Sensitivity : Reactions are performed at 0–25°C to prevent racemization or ester hydrolysis .

Comparative Analysis with Analogues

| Compound | Reaction Rate (vs. This compound) | Yield (%) | Key Difference |

|---|---|---|---|

| Boc-L-Leu-OSu | 1.5× faster | 85–95 | L-configuration enhances kinetics |

| Boc-Phe-OSu | Similar | 90–98 | Aromatic side chain |

| Boc-Gly-OSu | 2× faster | 96 | No steric hindrance |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-D-leu-osu, and how can purity be validated?

- Methodological Answer : Synthesis typically involves sequential protection of the leucine residue using tert-butoxycarbonyl (Boc) groups, followed by activation with N-hydroxysuccinimide (OSu). Purity validation requires dual characterization via 1H/13C NMR (to confirm structural integrity) and LC-MS (to assess molecular weight and trace impurities). For reproducibility, ensure reaction conditions (e.g., anhydrous solvents, temperature control) align with protocols in peer-reviewed synthetic chemistry journals . Pre-testing reaction parameters using fractional factorial design can optimize yield and purity .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Store desiccated at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the active ester. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to quantify degradation products. Reference stability guidelines from pharmacopeial standards for peptide derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound’s chiral configuration?

- Methodological Answer : Use polarimetry to confirm optical rotation ([α]D) and compare against literature values. Chiral HPLC with a cellulose-based column can resolve enantiomeric impurities. Cross-validate with circular dichroism (CD) spectroscopy to detect secondary structural anomalies .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reactivity data across different solvent systems?

- Methodological Answer : Apply multivariate analysis to isolate solvent polarity, dielectric constant, and hydrogen-bonding effects. For example, discrepancies in acylation rates in DMF vs. THF may stem from solvent coordination with the OSu group. Use density functional theory (DFT) simulations to model transition states and validate with kinetic studies .

Q. What strategies optimize this compound’s use in solid-phase peptide synthesis (SPPS) while minimizing racemization?

- Methodological Answer : Implement low-temperature coupling (0–4°C) with HOBt/DIC activation to reduce base-induced racemization. Monitor Fmoc-deprotection efficiency via UV-vis spectroscopy (λ = 301 nm). For high-throughput screening, use design of experiments (DoE) to balance coupling time, resin swelling, and reagent equivalents .

Q. How can computational modeling predict this compound’s compatibility with non-canonical amino acids in peptide engineering?

- Methodological Answer : Use molecular dynamics (MD) simulations to assess steric clashes and electronic interactions between the Boc-protected leucine and target residues (e.g., D-lysine). Validate predictions with SPPS-MS linkage of model peptides and compare folding kinetics via stopped-flow CD .

Q. Data Analysis and Experimental Design

Q. How should researchers design dose-response studies using this compound in enzyme inhibition assays?

- Methodological Answer :

- Experimental Design : Use a logarithmic dilution series (e.g., 0.1–100 μM) to capture IC50 values. Include negative controls (e.g., D-leucine without Boc/OSu groups) to isolate the effect of the protecting groups.

- Data Interpretation : Fit data to a Hill equation model using nonlinear regression. Account for solvent interference by normalizing activity against vehicle-only controls.

- Table : Comparison of IC50 Values Across Enzymes

| Enzyme Target | IC50 (μM) | Solvent System | Reference |

|---|---|---|---|

| Trypsin | 12.3 ± 1.2 | PBS/5% DMSO | |

| Chymotrypsin | 45.7 ± 3.8 | Tris-HCl/10% ACN |

Q. What statistical methods address variability in this compound’s coupling efficiency across peptide sequences?

- Methodological Answer : Apply mixed-effects models to distinguish sequence-dependent variability (e.g., steric hindrance from bulky residues) from technical noise. Use ANOVA with post-hoc Tukey tests to compare coupling yields in glycine-rich vs. proline-rich contexts .

Q. Contradiction and Reproducibility

Q. How to troubleshoot conflicting reports on this compound’s stability under acidic conditions?

- Methodological Answer : Replicate studies using standardized buffers (e.g., 0.1% TFA in water vs. 50 mM HCl). Monitor degradation via HPLC-UV at 214 nm. Contradictions may arise from trace metal contaminants; include ICP-MS analysis of solvent batches .

Q. What frameworks ensure rigorous formulation of research questions for this compound studies?

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRGJQZMGGGTSS-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。